molecular formula C13H24O B14329547 Bicyclo[10.1.0]tridecan-1-ol CAS No. 110811-56-8

Bicyclo[10.1.0]tridecan-1-ol

Cat. No.: B14329547
CAS No.: 110811-56-8
M. Wt: 196.33 g/mol
InChI Key: COKXSDKPKBYDIG-UHFFFAOYSA-N
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Description

Bicyclo[1010]tridecan-1-ol is a unique organic compound characterized by its bicyclic structure It consists of a tridecane backbone with a hydroxyl group attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[10.1.0]tridecan-1-ol typically involves the formation of the bicyclic structure followed by the introduction of the hydroxyl group. One common method includes the cyclization of a suitable precursor under specific conditions to form the bicyclic framework. The hydroxyl group can then be introduced through various functionalization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[10.1.0]tridecan-1-ol can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Bicyclo[10.1.0]tridecan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Bicyclo[10.1.0]tridecan-1-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and behavior in various environments. The pathways involved may include enzymatic reactions and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    cis-Bicyclo[10.1.0]tridecane: A stereoisomer with similar structural features but different spatial arrangement.

    n-Tridecan-1-ol: A linear alcohol with a similar carbon chain length but lacking the bicyclic structure.

Uniqueness

Bicyclo[10.1.0]tridecan-1-ol is unique due to its bicyclic structure, which imparts distinct chemical and physical properties compared to its linear and other cyclic counterparts. This uniqueness makes it valuable for specific applications where such structural features are advantageous.

Properties

CAS No.

110811-56-8

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

bicyclo[10.1.0]tridecan-1-ol

InChI

InChI=1S/C13H24O/c14-13-10-8-6-4-2-1-3-5-7-9-12(13)11-13/h12,14H,1-11H2

InChI Key

COKXSDKPKBYDIG-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC2(CC2CCCC1)O

Origin of Product

United States

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